molecular formula C10H10ClFO3 B12444301 Ethyl 6-chloro-2-fluoro-3-methoxybenzoate

Ethyl 6-chloro-2-fluoro-3-methoxybenzoate

Cat. No.: B12444301
M. Wt: 232.63 g/mol
InChI Key: GEGKHEPBKCOJNQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol . It is a derivative of benzoic acid, featuring chloro, fluoro, and methoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2-fluoro-3-methoxybenzoate typically involves the esterification of 6-chloro-2-fluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzoates.

    Hydrolysis: 6-chloro-2-fluoro-3-methoxybenzoic acid.

    Oxidation: Quinones.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 6-chloro-2-fluoro-3-methoxybenzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, fluoro, and methoxy groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-6-fluoro-3-methoxybenzoate
  • Ethyl 3-chloro-2-fluoro-6-methoxybenzoate
  • 2-Fluoro-3-methoxybenzaldehyde

Uniqueness

Ethyl 6-chloro-2-fluoro-3-methoxybenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

ethyl 6-chloro-2-fluoro-3-methoxybenzoate

InChI

InChI=1S/C10H10ClFO3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3

InChI Key

GEGKHEPBKCOJNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)OC)Cl

Origin of Product

United States

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